molecular formula C13H15Cl3N4O3S B12007676 N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B12007676
M. Wt: 413.7 g/mol
InChI Key: BWBXBQNTFCLKDX-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a chemical compound with the following properties:

    Molecular Formula: CHClNOS

    CAS Number: 302954-13-8

    Molecular Weight: 497.875 g/mol

This compound belongs to the class of amides and contains both chlorine and nitro groups. It is synthesized through specific routes and has applications in various scientific fields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the nitro group, converting it to an amino group.

    Substitution: Chlorine atoms may be substituted by other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or catalytic hydrogenation.

    Substitution: Chlorine substitution can occur using nucleophilic reagents (e.g., amines).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents. Further research is needed to determine precise outcomes.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as a drug candidate, or use in targeted therapies.

    Chemistry: Explore its reactivity, stability, and interactions with other compounds.

    Industry: Assess its role in materials science, catalysis, or specialty chemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.

Properties

Molecular Formula

C13H15Cl3N4O3S

Molecular Weight

413.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C13H15Cl3N4O3S/c1-2-5-10(21)18-11(13(14,15)16)19-12(24)17-8-6-3-4-7-9(8)20(22)23/h3-4,6-7,11H,2,5H2,1H3,(H,18,21)(H2,17,19,24)

InChI Key

BWBXBQNTFCLKDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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